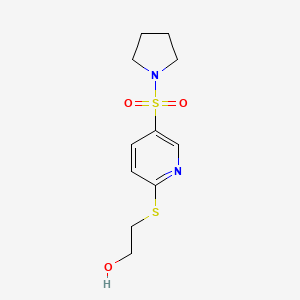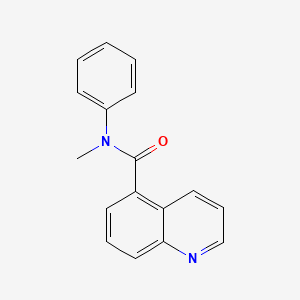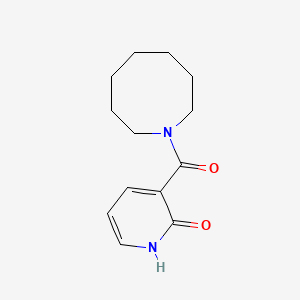![molecular formula C19H23N3O2 B7476145 1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPP-4 inhibitor and is used in the treatment of type 2 diabetes.
作用機序
DPP-4 inhibitor works by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. Incretin hormones are gut hormones that are released after a meal and stimulate insulin secretion and reduce glucagon secretion. By inhibiting the degradation of incretin hormones, DPP-4 inhibitor increases their levels, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in better glycemic control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
DPP-4 inhibitor has several biochemical and physiological effects. It increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This results in better glycemic control in patients with type 2 diabetes. DPP-4 inhibitor also has cardiovascular benefits, as it reduces inflammation and improves endothelial function. It has been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes.
実験室実験の利点と制限
DPP-4 inhibitor has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it easier to design experiments. It is also readily available and can be easily synthesized. However, there are some limitations to its use in lab experiments. DPP-4 inhibitor is a drug that is used in the treatment of type 2 diabetes, which means that it may have off-target effects that could confound experimental results. Additionally, the effects of DPP-4 inhibitor may be influenced by other factors, such as diet and exercise, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on DPP-4 inhibitor. One area of research is the development of new DPP-4 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the cardiovascular benefits of DPP-4 inhibitor in patients with type 2 diabetes. Additionally, there is a need for more research on the long-term effects of DPP-4 inhibitor on glycemic control and cardiovascular outcomes. Finally, there is a need for more research on the use of DPP-4 inhibitor in combination with other drugs for the treatment of type 2 diabetes.
合成法
The synthesis method of DPP-4 inhibitor involves the reaction of 2,5-dimethyl-1H-pyrrole with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained after purification and isolation.
科学的研究の応用
DPP-4 inhibitor has been extensively studied for its potential applications in various fields. One of the major research areas is the treatment of type 2 diabetes. DPP-4 inhibitor works by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting this enzyme, DPP-4 inhibitor increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in better glycemic control in patients with type 2 diabetes.
特性
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-3-4-14(2)22(13)17-7-5-16(6-8-17)19(24)21-11-9-15(10-12-21)18(20)23/h3-8,15H,9-12H2,1-2H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUOHCPKBCKQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)

![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)
![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)




